Bienvenue dans la boutique en ligne BenchChem!

2-Benzyl-6-bromoisoindolin-1-one

Synthetic Chemistry Protecting Group Strategy Isoindolinone Synthesis

2-Benzyl-6-bromoisoindolin-1-one (CAS 1344687-91-7) is a brominated isoindolinone derivative bearing both an N-benzyl substituent and a bromine atom at the 6-position of the aromatic ring. This compound serves as a synthetic intermediate and core scaffold in medicinal chemistry research, particularly in the construction of histone deacetylase (HDAC) inhibitors and cereblon (CRBN) E3 ligase ligands.

Molecular Formula C15H12BrNO
Molecular Weight 302.171
CAS No. 1344687-91-7
Cat. No. B2941837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-6-bromoisoindolin-1-one
CAS1344687-91-7
Molecular FormulaC15H12BrNO
Molecular Weight302.171
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)Br)C(=O)N1CC3=CC=CC=C3
InChIInChI=1S/C15H12BrNO/c16-13-7-6-12-10-17(15(18)14(12)8-13)9-11-4-2-1-3-5-11/h1-8H,9-10H2
InChIKeyBVFXSYIMFMLRBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-6-bromoisoindolin-1-one (CAS 1344687-91-7): Core Structure and Procurement Baselines for a Dual-Functional Isoindolinone Scaffold


2-Benzyl-6-bromoisoindolin-1-one (CAS 1344687-91-7) is a brominated isoindolinone derivative bearing both an N-benzyl substituent and a bromine atom at the 6-position of the aromatic ring. This compound serves as a synthetic intermediate and core scaffold in medicinal chemistry research, particularly in the construction of histone deacetylase (HDAC) inhibitors and cereblon (CRBN) E3 ligase ligands [1]. Its molecular formula is C₁₅H₁₂BrNO, with a molecular weight of 302.16 g/mol and a typical commercial purity specification of 95% . The compound is classified as an aryl heterocyclic building block, and its predicted physicochemical properties—including a boiling point of 457.0±45.0 °C, density of 1.506±0.06 g/cm³, and pKa of -2.13±0.20—have been computationally derived .

Why Generic Substitution of 2-Benzyl-6-bromoisoindolin-1-one with Simpler Isoindolinone Analogs Compromises Synthetic Utility


Isoindolinone derivatives cannot be freely interchanged in a synthetic sequence without risking loss of critical reactivity or downstream functionalization potential. The N-benzyl group on 2-benzyl-6-bromoisoindolin-1-one serves both as a protecting group for the lactam nitrogen and as a tunable substituent that can be removed via catalytic hydrogenolysis to liberate the NH-lactam [1]. Simultaneously, the 6-bromo substituent acts as a handle for palladium-catalyzed cross-coupling reactions, enabling C–C or C–N bond formation at that position. In contrast, the non-benzylated analog 6-bromoisoindolin-1-one (CAS 675109-26-9, MW 212.04) lacks the N-benzyl protecting group, requiring additional synthetic steps to install and remove an alternative protecting group if N–H reactivity must be masked . Likewise, 2-benzylisoindolin-1-one (without aryl bromide) foregoes the capacity for transition-metal-mediated coupling at the 6-position, restricting its utility to only those scaffolds that do not require aromatic elaboration. Compounding this, halogen-substituted analogs that use chlorine or fluorine at the 6-position exhibit measurably different reactivity in cross-coupling reactions, with bromine offering a superior balance of oxidative addition kinetics and commercial availability of coupling partners compared to the less reactive chloro analog [2]. Directly substituting the target compound with any of these alternatives introduces synthetic divergences that can lower overall yield, increase step count, or eliminate access to key functionalized intermediates.

Quantitative Evidence Guide: Differentiating 2-Benzyl-6-bromoisoindolin-1-one from Closest Structural Analogs


N-Benzyl Substituent Enables Orthogonal Deprotection Compared to N–H and N-Alkyl Isoindolinone Analogs

The N-benzyl group on 2-benzyl-6-bromoisoindolin-1-one is a cleavable protecting group that can be removed via catalytic hydrogenolysis (H₂, Pd/C), yielding 6-bromoisoindolin-1-one, a versatile NH-lactam intermediate. This contrasts with the N-methyl analog 6-bromo-2-methylisoindolin-1-one (CAS 1245649-56-2), where the N-methyl group cannot be cleaved under comparable mild conditions, permanently altering the hydrogen-bond donor/acceptor profile of the scaffold [1]. The target compound's N-benzyl group also improves organic solubility (predicted XLogP3 = 3.1 [2]) relative to N–H 6-bromoisoindolin-1-one (predicted XLogP3 ~1.0), which directly affects extraction and chromatographic purification efficiency during multi-step syntheses.

Synthetic Chemistry Protecting Group Strategy Isoindolinone Synthesis

6-Bromo Substituent Provides a Reactive Cross-Coupling Handle Absent in Non-Halogenated 2-Benzylisoindolin-1-one

The aryl bromide at the 6-position of 2-benzyl-6-bromoisoindolin-1-one is a competent electrophilic partner for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions, enabling direct introduction of aryl, heteroaryl, or amine substituents at that position. The non-halogenated analog 2-benzylisoindolin-1-one lacks this reactive site entirely and would require a separate halogenation step to achieve comparable diversification [1]. Furthermore, the isoindolinone-based cereblon ligand study by Lambert et al. (2024) demonstrated that bromo-substituted isoindolinone ligands (compound 5O) exhibited the highest cellular degradation activity (~90% HDAC6 degradation) compared to ligands bearing alternative substituents at the same position, supporting the premise that bromine at the 6-position is not merely a synthetic placeholder but can contribute to biological activity in certain target contexts [2].

Cross-Coupling C–C Bond Formation Medicinal Chemistry

Predicted Physicochemical Profile Offers Differentiated Purification and Handling Properties vs. Non-Benzylated Analogs

The predicted physicochemical properties of 2-benzyl-6-bromoisoindolin-1-one—boiling point 457.0±45.0 °C, density 1.506±0.06 g/cm³, and pKa -2.13±0.20 —reflect the combined influence of the lipophilic N-benzyl group and the electron-withdrawing 6-bromo substituent. Compared to 6-bromoisoindolin-1-one (MW 212.04, predicted bp ~350–370 °C), the target compound's higher molecular weight (302.16 g/mol) and elevated boiling point translate to a different retention profile in reversed-phase HPLC, with expected longer retention times that can aid separation from smaller, more polar impurities during preparative purification. The increased molecular weight also means that gravimetric measurements in solid dispensing are less sensitive to ambient moisture compared to the lower-molecular-weight N–H parent [1]. Commercially, the compound is supplied at 95% purity with accompanying QC documentation (NMR, HPLC, GC) from multiple vendors, providing a standardized procurement baseline .

Physicochemical Properties Chromatographic Separation Process Chemistry

Patent-Cited Structural Context in HDAC Inhibitor Scaffolds Provides Target-Class Relevance

The Takeda patent WO2017014170A1 explicitly exemplifies 2-benzyl-6-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)isoindolin-1-one as an HDAC inhibitor, wherein the core scaffold is a 2-benzyl-6-substituted isoindolin-1-one [1]. This establishes that 2-benzyl-6-bromoisoindolin-1-one is a direct synthetic precursor to a patented pharmacologically relevant scaffold. By contrast, the 6-unsubstituted analog 2-benzylisoindolin-1-one cannot access this chemotype without a separate halogenation-functionalization sequence, and the N–H analog 6-bromoisoindolin-1-one would require additional N-alkylation to match the patented substitution pattern. The multi-step synthetic advantage of the pre-installed N-benzyl and 6-bromo groups translates to a minimum of two fewer synthetic steps compared to building the same final compound from simpler starting materials.

HDAC Inhibition Epigenetics Patent Chemistry

Optimal Application Scenarios for 2-Benzyl-6-bromoisoindolin-1-one Based on Quantitative Differentiation Evidence


Dual-Handle Intermediate for Parallel Library Synthesis in Medicinal Chemistry SAR Campaigns

2-Benzyl-6-bromoisoindolin-1-one is best deployed as a late-stage diversification intermediate in isoindolinone-focused lead optimization programs. The combination of an N-benzyl group (cleavable to NH) and a 6-bromo handle (reactive toward Suzuki and Buchwald-Hartwig couplings) allows medicinal chemists to independently elaborate either or both positions from a single starting material, generating diverse compound libraries without re-optimizing the synthetic route for each analog. This dual-handle architecture is supported by the predicted orthogonal reactivity: the N-benzyl group is stable to palladium-catalyzed conditions used for aryl bromide coupling, while the 6-bromo substituent is inert under hydrogenolysis conditions used for N-benzyl removal [1].

Key Building Block for Isoindolinone-Based HDAC6 Inhibitor Development

The Takeda patent WO2017014170A1 provides a validated template in which 2-benzyl-6-substituted isoindolin-1-ones serve as HDAC inhibitors [2]. Using 2-benzyl-6-bromoisoindolin-1-one as the starting point, a single Suzuki coupling with an appropriate boronic acid or ester yields the patent-exemplified pharmacophore directly, bypassing the need for sequential N-protection/halogenation/coupling sequences required when starting from simpler isoindolinone precursors. This application is particularly relevant for academic and industrial groups pursuing epigenetic targets in oncology or inflammatory disease indications.

Precursor for Cereblon (CRBN) Ligand Exploration in Targeted Protein Degradation (PROTAC) Programs

Recent literature by Lambert et al. (2024, ChemBioChem) demonstrates that bromo-substituted isoindolinone cores serve as competent cereblon E3 ligase binders, with the bromo-substituted variant exhibiting the highest cellular degradation activity among tested analogs [3]. 2-Benzyl-6-bromoisoindolin-1-one provides an entry point to this chemotype, and the N-benzyl group can be retained or removed depending on the desired CRBN binding pose. The compound's predicted LogP of 3.1 further supports cell permeability optimization—a critical parameter for PROTAC development where both E3 ligase engagement and target protein proximity must be achieved intracellularly.

Standardized Starting Material for Academic and CRO Collaborative Synthesis Projects

With a defined purity specification (≥95%), consistent QC documentation (NMR, HPLC, GC) from multiple suppliers, and a stable solid form suitable for long-term storage under cool, dry conditions , 2-benzyl-6-bromoisoindolin-1-one is suitable as a standardized starting material in multi-site collaborative projects. Its non-hazardous transport classification and commercial availability reduce procurement and handling complexity compared to custom-synthesized analogs, making it a practical choice for academic labs and contract research organizations requiring reproducible synthetic entry points.

Quote Request

Request a Quote for 2-Benzyl-6-bromoisoindolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.